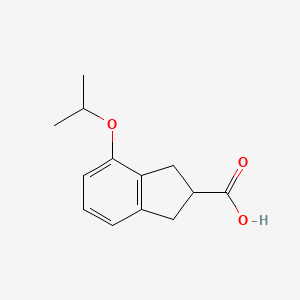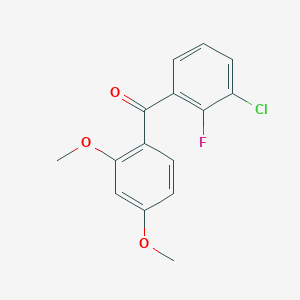
3-Chloroperoxylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid with the chemical formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is known for its versatility and effectiveness in various chemical reactions, particularly in oxidation processes.
Méthodes De Préparation
The preparation of 3-Chloroperoxylbenzoic acid involves the reaction of meta-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification . The detailed synthetic route is as follows:
Reactants: Magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, dioxane, and meta-chlorobenzoyl chloride.
Procedure: The reactants are mixed in an ice water bath, and meta-chlorobenzoyl chloride is added slowly. The reaction mixture is stirred continuously.
Neutralization: After the reaction is complete, the product is neutralized by adding cold sulfuric acid to obtain this compound.
Analyse Des Réactions Chimiques
3-Chloroperoxylbenzoic acid is known for its strong oxidizing properties and is involved in various types of chemical reactions:
Oxidation: It is commonly used for the oxidation of aldehydes and ketones to esters (Baeyer-Villiger oxidation), olefins to epoxides, sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides, or N-oxides
Reagents and Conditions: Common reagents include hydrogen peroxide and suitable catalysts.
Major Products: The major products formed from these reactions include esters, epoxides, sulfoxides, sulfones, and various oxidized amine derivatives.
Applications De Recherche Scientifique
3-Chloroperoxylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of polymers, such as polyhydroxyalkanoates and polyesters.
Biochemistry: It serves as a valuable reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters.
Medicine and Industry: It is used as an oxidant for fine chemicals, including synthetic medicines and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloroperoxylbenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The weak O-O bond in the compound is broken, and the -OH group acts as the source of the oxygen in the new product . This process is stereospecific and proceeds through a concerted transition state, ensuring the configuration of atoms about the C-C bond is conserved .
Comparaison Avec Des Composés Similaires
3-Chloroperoxylbenzoic acid is often compared with other peroxy acids due to its strong oxidizing properties:
Peroxyacetic Acid: Similar in function but less selective than this compound.
Peroxybenzoic Acid: Another strong oxidizing agent but less commonly used due to handling difficulties.
Trifluoroperacetic Acid: Effective in epoxidation reactions but more hazardous to handle compared to this compound.
Propriétés
IUPAC Name |
3-chloroperoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-12-11-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWBGAIOYWONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OOCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride](/img/structure/B8462213.png)

methanone](/img/structure/B8462228.png)







